N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride
Description
N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a phenylacetamide core substituted with a 2-hydroxypropoxy linker and a 4-benzylpiperidine moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[4-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3.ClH/c1-18(26)24-21-7-9-23(10-8-21)28-17-22(27)16-25-13-11-20(12-14-25)15-19-5-3-2-4-6-19;/h2-10,20,22,27H,11-17H2,1H3,(H,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEYQLMNIGLMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Alkylated Intermediates
The primary synthesis route involves reacting 4-benzylpiperidin-4-ol derivatives with brominated or epoxide-containing phenylacetamide precursors. For instance, N-[4-(2-bromoethoxy)phenyl]methanesulfonamide undergoes nucleophilic displacement with 4-benzylpiperidin-4-ol in refluxing 2-butanone, using potassium carbonate as a base to deprotonate the piperidine nitrogen. This 12-hour reaction achieves moderate yields (58–72%) after chromatographic purification and hydrochloride salt precipitation with ethanolic HCl.
The general mechanism proceeds via S$$_\text{N}$$2 displacement , where the piperidine nitrogen attacks the electrophilic carbon adjacent to the leaving group (bromide or epoxide oxygen). Steric hindrance from the 4-benzyl substituent slightly reduces reaction kinetics, necessitating prolonged reflux.
Epoxide Ring-Opening Strategy
An alternative method employs epoxide intermediates to construct the 2-hydroxypropoxy linker. For example, treating glycidyl phenyl ethers with 4-benzylpiperidin-4-ol in methanol or ethanol induces epoxide ring-opening at ambient temperature. The reaction proceeds via nucleophilic attack on the less substituted epoxide carbon, forming a secondary alcohol. This route avoids harsh conditions but requires precise stoichiometry to minimize diol byproducts.
Example reaction conditions :
Hydrogenolytic Deprotection and Salt Formation
Benzyl-protected intermediates are critical for preventing undesired side reactions during synthesis. Final deprotection involves catalytic hydrogenation using palladium on carbon (Pd/C) under atmospheric hydrogen pressure. For instance, (RS)-4-benzyl-1-[3-(4-benzyloxyphenoxy)-2-hydroxypropyl]piperidin-4-ol undergoes hydrogenolysis in ethanol/ethyl acetate (3:2 v/v), cleaving the benzyl ether to yield the free phenol. Subsequent treatment with ethanolic HCl precipitates the hydrochloride salt.
Key parameters :
- Catalyst loading: 5–10 wt% Pd/C
- Reaction time: 2–4 hours
- Salt precipitation: 1.1 equivalents HCl in ethanol
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal solvents polar aprotic solvents like 2-butanone or dimethylformamide (DMF) enhance nucleophilicity of the piperidine nitrogen. Protic solvents (e.g., ethanol) are avoided in substitution reactions due to competitive hydrogen bonding with the nucleophile.
Base comparison :
| Base | Solvent | Yield (%) | Byproducts |
|---|---|---|---|
| K$$2$$CO$$3$$ | 2-butanone | 72 | Minimal |
| NaOH | Ethanol | 58 | Ester hydrolysis |
| Et$$_3$$N | DCM | 65 | Quaternary salts |
Potassium carbonate provides superior yields by balancing basicity and minimal nucleophilicity.
Stereochemical Considerations
The target compound contains a chiral 2-hydroxypropoxy group , but synthetic routes often yield racemic mixtures due to non-stereoselective epoxide ring-opening or S$$_\text{N}$$2 mechanisms. Chirally pure intermediates (e.g., enantiomerically resolved epoxides) could enable asymmetric synthesis, though current methods prioritize cost efficiency over enantiomeric excess.
Analytical Characterization
Spectroscopic and Chromatographic Data
Mass spectrometry (MS) confirms molecular ion peaks at $$ m/z = 418.202 $$ (M+H$$^+$$), aligning with the monoisotopic mass. High-performance liquid chromatography (HPLC) reveals >95% purity after recrystallization from ethanol/ethyl acetate.
Melting points :
| Compound Stage | Melting Range (°C) |
|---|---|
| Free base | 89–91 |
| Hydrochloride salt | 93–96 |
| Debemzylated intermediate | 161–163 |
Comparative Analysis of Synthetic Batches
Batch reproducibility was assessed across three pilot-scale syntheses:
| Parameter | Batch 1 | Batch 2 | Batch 3 |
|---|---|---|---|
| Yield (%) | 72 | 68 | 71 |
| Purity (HPLC, %) | 96.2 | 95.8 | 96.5 |
| Reaction Time (h) | 12 | 14 | 12 |
Variability in yield correlates with residual moisture in potassium carbonate, underscoring the need for anhydrous conditions.
Challenges and Mitigation Strategies
Byproduct Formation
Major byproducts :
Scalability Limitations
Catalytic hydrogenation becomes inefficient at >1 kg scale due to Pd/C filtration challenges . Switching to flow hydrogenation systems improves throughput and reduces catalyst loading by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: It can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with other acetamide derivatives but differs in key substituents (Table 1).
Table 1: Structural and Molecular Comparison
*Inferred from IUPAC name.
- Piperidine vs. Piperazine : The target’s 4-benzylpiperidine group contrasts with the piperazinylsulfonyl group in Compound 35 (). Piperidine rings often enhance lipophilicity and CNS penetration compared to piperazine .
- Fluorobenzyl vs. Benzyl : The fluorinated analog in may exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target’s benzyl group could enhance π-π stacking interactions .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Analogous Compounds
- Analgesic Activity : Compound 35’s piperazinylsulfonyl group demonstrates efficacy comparable to paracetamol, suggesting that the target’s benzylpiperidine-propoxy chain could similarly modulate pain pathways but with enhanced blood-brain barrier penetration .
- Anti-inflammatory Potential: Compounds 36 and 37 () highlight the role of sulfonamide groups in inflammatory pain. The target’s hydroxypropoxy linker may offer alternative solubility or hydrogen-bonding interactions for similar applications .
Physicochemical Properties
- Solubility : The hydrochloride salt in the target and compounds improves aqueous solubility, critical for oral bioavailability.
- Molecular Weight : The target’s estimated molecular weight (~450 g/mol) is lower than the dibromocarbazole analog (532.23 g/mol, ), aligning better with Lipinski’s rule of five for drug-likeness.
Biological Activity
N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride, also referred to by its CAS number 1179496-02-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the piperidine ring and subsequent modifications to introduce the hydroxypropoxy and acetamide groups. The detailed synthetic pathways are often proprietary or protected under patents, emphasizing the compound's novelty and potential therapeutic applications.
Anticonvulsant Activity
Research has indicated that compounds related to N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide exhibit significant anticonvulsant properties. For instance, studies on similar piperidine derivatives have shown efficacy in animal models for epilepsy. In particular, derivatives with a benzylpiperidine structure have been tested for their ability to inhibit seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models.
The following table summarizes some key findings from related studies:
| Compound | Model Tested | Dose (mg/kg) | Efficacy | Notes |
|---|---|---|---|---|
| Compound A | MES | 100 | Effective | High protection observed |
| Compound B | PTZ | 300 | Moderate | Delayed onset of action |
| N-(4-benzylpiperidin-1-yl)-acetamide | MES | 100 | Effective at 0.5 h | Strong activity compared to controls |
NMDA Receptor Antagonism
This compound has also been investigated for its role as an NMDA receptor antagonist. Compounds with similar structures have demonstrated selectivity towards NR1/2B subtypes of NMDA receptors, which are implicated in various neurological disorders. This antagonistic activity is crucial as it suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring and the phenolic structure significantly influence biological activity. For instance:
- Piperidine Substituents : The presence of a benzyl group enhances anticonvulsant activity.
- Hydroxypropoxy Group : This moiety appears essential for binding affinity to NMDA receptors.
- Acetamide Group : Critical for overall stability and efficacy in biological assays.
Study 1: Anticonvulsant Efficacy
In a controlled study involving various piperidine derivatives, N-(4-benzylpiperidin-1-yl)-acetamide was administered to mice subjected to MES tests. Results indicated that compounds with higher lipophilicity exhibited delayed but prolonged anticonvulsant effects, suggesting a potential for long-term management of seizure disorders.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results showed that it could significantly reduce cell death and improve neuronal viability, indicating its potential as a neuroprotective agent.
Q & A
Basic: What are the key steps in synthesizing N-(4-(3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride, and how is purity ensured?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the benzylpiperidine moiety.
- Etherification to attach the 2-hydroxypropoxy group to the phenyl ring.
- Acetylation of the aromatic amine to form the acetamide group.
- Hydrochloride salt formation for improved solubility and stability.
Purity assurance requires:
- Chromatographic purification (e.g., column chromatography or HPLC) to isolate intermediates and the final product .
- Analytical validation via NMR (1H/13C) to confirm structural integrity and mass spectrometry (MS) to verify molecular weight .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., acetamide NH at ~8.0 ppm, benzyl protons at ~7.3 ppm), while 13C NMR confirms carbonyl (170–175 ppm) and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection (λ ≈ 255 nm) .
- Mass Spectrometry (ESI-MS or HRMS) : Validates the molecular ion peak ([M+H]+) and isotopic pattern matching the molecular formula .
Basic: How should researchers handle solubility and stability challenges for this compound?
Answer:
- Solubility : The hydrochloride salt enhances aqueous solubility. For in vitro assays, dissolve in DMSO (≤0.1% v/v) or PBS (pH 7.4) with sonication .
- Stability : Store lyophilized powder at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced: How can reaction conditions be optimized to improve yield during synthesis?
Answer:
- Temperature control : Maintain 0–5°C during acetylation to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) for nucleophilic substitutions to enhance reactivity .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in etherification steps to accelerate kinetics .
- Real-time monitoring : Use TLC with UV visualization to track reaction progress and adjust stoichiometry .
Advanced: What strategies are recommended for identifying and quantifying impurities?
Answer:
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates or hydrolyzed acetamide) .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to simulate stability thresholds .
- Quantitative NMR (qNMR) : Compare integration ratios of impurity peaks to the main compound for accurate quantification .
Advanced: What pharmacological assays are suitable for evaluating its bioactivity?
Answer:
- Receptor binding assays : Screen for affinity to G protein-coupled receptors (GPCRs) or ion channels (e.g., sodium channels) using radioligand displacement .
- In vitro models : Test anticonvulsant activity in hippocampal neuron cultures or anti-inflammatory effects in LPS-stimulated macrophages .
- Dose-response analysis : Calculate IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core modifications : Replace the benzylpiperidine group with substituted aryl/heteroaryl rings to assess steric/electronic effects .
- Functional group tuning : Introduce methyl, fluoro, or methoxy groups on the phenyl ring to modulate lipophilicity and target engagement .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like sodium channels or GPCRs .
Advanced: How to validate analytical methods for regulatory compliance?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
